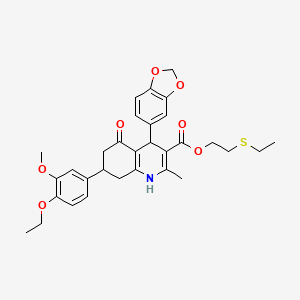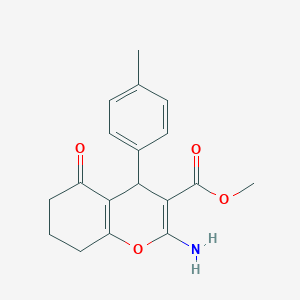![molecular formula C27H17BrN2O5 B11590580 2-(4-bromophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11590580.png)
2-(4-bromophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological and pharmacological activities
Méthodes De Préparation
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate involves multiple steps, including the formation of the pyrroloquinoline core and the subsequent attachment of the bromophenyl and oxoethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using nucleophilic or electrophilic reagents.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have explored its effects on different biological pathways and its potential as a therapeutic agent.
Medicine: The compound’s pharmacological activities make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Its unique chemical properties can be utilized in the development of new industrial products, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of caspases, which are involved in apoptosis, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-(4-bromophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate stands out due to its unique combination of functional groups and its diverse biological activities. Similar compounds include:
1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines: These compounds share the pyrroloquinoline core and have been studied for their potential as caspase inhibitors and anticancer agents.
Imidazole derivatives: These compounds have a different core structure but exhibit similar biological activities, including antimicrobial and anticancer properties.
Overall, the unique structural features and diverse applications of this compound make it a valuable compound for scientific research and potential therapeutic development.
Propriétés
Formule moléculaire |
C27H17BrN2O5 |
|---|---|
Poids moléculaire |
529.3 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C27H17BrN2O5/c1-15-23-24(20-7-2-3-8-21(20)29-15)26(33)30(25(23)32)19-6-4-5-17(13-19)27(34)35-14-22(31)16-9-11-18(28)12-10-16/h2-13H,14H2,1H3 |
Clé InChI |
SXMWOYOSRBWSCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide](/img/structure/B11590497.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11590502.png)
![2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11590504.png)
![11-(3-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11590511.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11590515.png)
![1-(3-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11590518.png)
![4-[({(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid](/img/structure/B11590536.png)

![(5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590545.png)



![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11590566.png)
![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11590576.png)
